Phenothiazine-10-propionitrile

Description

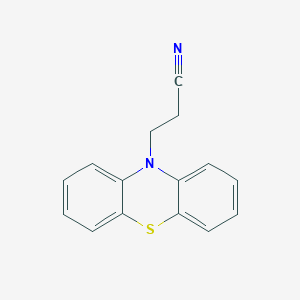

Structure

3D Structure

Properties

IUPAC Name |

3-phenothiazin-10-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDIIBWHOHWIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281406 | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-80-2 | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-(2-cyanoethyl)phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 10-(2-cyanoethyl)phenothiazine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical attributes and potential applications of this phenothiazine derivative.

Chemical Identity and Physical Properties

10-(2-cyanoethyl)phenothiazine, also known as 3-(10H-phenothiazin-10-yl)propanenitrile, is a derivative of the heterocyclic compound phenothiazine. The core structure consists of a tricyclic system with two benzene rings fused to a thiazine ring, with a cyanoethyl group attached to the nitrogen atom at position 10.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂S | [1] |

| Molecular Weight | 252.33 g/mol | [1] |

| CAS Number | 1698-80-2 | [1] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 3-(10H-phenothiazin-10-yl)propanenitrile | [1] |

Synthesis

The synthesis of 10-(2-cyanoethyl)phenothiazine can be achieved through the N-alkylation of phenothiazine. A plausible synthetic route involves the reaction of phenothiazine with a suitable cyanoethylating agent, such as 3-chloropropionitrile or acrylonitrile, in the presence of a base. This type of reaction is a common method for the synthesis of N-substituted phenothiazine derivatives.

Experimental Protocol: Proposed Synthesis of 10-(2-cyanoethyl)phenothiazine

This protocol is based on general methods for the N-alkylation of phenothiazine and may require optimization.

Materials:

-

Phenothiazine

-

3-Chloropropionitrile (or Acrylonitrile)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of phenothiazine in anhydrous DMF, an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the phenothiazine anion.

-

An equimolar amount of 3-chloropropionitrile (or acrylonitrile) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted several times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 10-(2-cyanoethyl)phenothiazine.

Caption: Proposed reaction workflow for the synthesis of 10-(2-cyanoethyl)phenothiazine.

Spectral Data

The structural confirmation of 10-(2-cyanoethyl)phenothiazine is based on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 10-(2-cyanoethyl)phenothiazine (also known as phenothiazine-10-propionitrile) provides key information about its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretching |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretching |

| ~1600-1450 | Strong-Medium | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~750 | Strong | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (Predicted) |

| [M]⁺ | 252.07 |

| [M+H]⁺ | 253.08 |

| [M+Na]⁺ | 275.06 |

The fragmentation pattern would likely involve the loss of the cyanoethyl side chain or parts thereof.

Chemical Reactivity and Stability

The phenothiazine nucleus is known to be susceptible to oxidation, which can occur at the sulfur atom to form the corresponding sulfoxide and sulfone. The reactivity of the cyano group in the side chain allows for various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing pathways for the synthesis of further derivatives. The compound should be stored in a cool, dark place to prevent degradation.

Potential Biological Activity and Applications

While specific biological data for 10-(2-cyanoethyl)phenothiazine are limited in the reviewed literature, the phenothiazine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of phenothiazine have been extensively studied and are used clinically for their antipsychotic, antihistaminic, antiemetic, and antimicrobial properties.[2][3][4]

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the antagonism of dopamine D2 receptors in the central nervous system. It is plausible that 10-(2-cyanoethyl)phenothiazine could exhibit similar activities.

Dopamine D2 Receptor Antagonism Signaling Pathway

The antagonism of the dopamine D2 receptor by phenothiazine derivatives interferes with the downstream signaling cascade initiated by dopamine. This is a key mechanism for their antipsychotic effects.

Caption: Dopamine D2 receptor antagonism by a phenothiazine derivative.

Antimicrobial and Cytotoxic Potential

Numerous phenothiazine derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacteria and fungi.[2][3][4] Furthermore, many phenothiazines exhibit cytotoxic effects against various cancer cell lines, and their potential as anticancer agents is an active area of research.[5] The specific antimicrobial and cytotoxic profile of 10-(2-cyanoethyl)phenothiazine would require dedicated experimental evaluation.

Conclusion

10-(2-cyanoethyl)phenothiazine is a derivative of the versatile phenothiazine scaffold. While detailed experimental data for this specific compound are not extensively available in the public domain, its chemical properties can be largely inferred from the well-established chemistry of phenothiazines. Its synthesis is achievable through standard N-alkylation procedures, and its structure can be confirmed by spectroscopic methods. Based on the known biological activities of related compounds, 10-(2-cyanoethyl)phenothiazine holds potential for further investigation in the fields of medicinal chemistry and drug discovery, particularly in the areas of neuropsychiatric disorders, infectious diseases, and oncology. Further research is warranted to fully elucidate its specific biological profile and potential therapeutic applications.

References

Spectroscopic Profile of Phenothiazine-10-propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenothiazine-10-propionitrile (CAS No: 1698-80-2), a key intermediate in the synthesis of various phenothiazine derivatives with significant pharmacological interest. Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from authoritative databases with predicted values and information from closely related analogs to offer a robust analytical profile.

Core Spectroscopic Data

The structural and molecular properties of this compound form the basis of its spectroscopic characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂S | NIST WebBook[1] |

| Molecular Weight | 252.334 g/mol | NIST WebBook[1] |

| Monoisotopic Mass | 252.07211 Da | PubChemLite[2] |

| CAS Number | 1698-80-2 | NIST WebBook[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.0 - 7.3 | m | Aromatic Protons (8H) |

| ~ 4.1 - 4.3 | t | -N-CH₂- |

| ~ 2.8 - 3.0 | t | -CH₂-CN |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 145 | C (quaternary, attached to N and S) |

| ~ 120 - 130 | Aromatic CH |

| ~ 118 | -CN (nitrile) |

| ~ 45 | -N-CH₂- |

| ~ 18 | -CH₂-CN |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook, recorded as a solution in chloroform.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1480, 1450 | Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | C-N stretch |

| ~ 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is noted as available in the NIST WebBook, likely obtained through electron ionization (EI).[1] PubChemLite provides predicted m/z values for various adducts, which are useful for interpreting high-resolution mass spectrometry (HRMS) data.[2]

| m/z | Adduct | Source |

| 252.07156 | [M]⁺ | PubChemLite (Predicted)[2] |

| 253.07939 | [M+H]⁺ | PubChemLite (Predicted)[2] |

| 275.06133 | [M+Na]⁺ | PubChemLite (Predicted)[2] |

| 270.10593 | [M+NH₄]⁺ | PubChemLite (Predicted)[2] |

| 291.03527 | [M+K]⁺ | PubChemLite (Predicted)[2] |

| 251.06483 | [M-H]⁻ | PubChemLite (Predicted)[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar phenothiazine derivatives.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with dry potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a solution of the compound in a suitable solvent (e.g., chloroform) using an appropriate cell.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a solid probe or a gas chromatography inlet can be used to introduce the sample into the ion source of the mass spectrometer. For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Cyanoethylation of Phenothiazine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of phenothiazine cyanoethylation, a key reaction in the synthesis of various phenothiazine derivatives. The document details the seminal work of early researchers, outlines the underlying reaction mechanism, and presents detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the reaction mechanism and experimental workflows to facilitate a deeper understanding of the process.

Introduction

Phenothiazine, a heterocyclic compound first synthesized in 1883, forms the structural backbone of a multitude of pharmacologically significant molecules. The therapeutic potential of phenothiazine derivatives was famously realized with the development of chlorpromazine, revolutionizing the field of psychiatry. The diverse biological activities of these compounds have spurred extensive research into the modification of the phenothiazine nucleus.

One of the fundamental reactions for the functionalization of phenothiazine is N-alkylation. Among these, cyanoethylation, the addition of a cyanoethyl group to the nitrogen atom of the phenothiazine ring, has proven to be a valuable synthetic transformation. This reaction provides a versatile intermediate, 10-(2-cyanoethyl)phenothiazine, which can be further elaborated to introduce a variety of functional groups, leading to the synthesis of novel therapeutic agents and research compounds. This guide delves into the historical discovery of this important reaction and provides the technical details necessary for its successful implementation in a laboratory setting.

Discovery and Historical Context

The exploration of phenothiazine chemistry gained significant momentum in the mid-20th century, following the discovery of the therapeutic properties of its derivatives. While the parent compound was known since the late 19th century, the systematic investigation of its reactivity paved the way for the synthesis of a vast library of analogues.

The cyanoethylation of phenothiazine was first described in the scientific literature in the context of the broader investigation of phenothiazine derivatives. While a definitive "discovery" paper solely focused on this reaction is not readily apparent in early literature, the work of G. Cauquil and A. Casadevall in 1960 is a cornerstone in this area. In their extensive study on the alkylation and acylation of phenothiazines, published in the Bulletin de la Société Chimique de France, they reported the synthesis of various N-substituted derivatives. Notably, their work included the preparation of a phenothiazine derivative through the hydrolysis of its cyanoethylated precursor, indicating the successful execution of the cyanoethylation of the phenothiazine nitrogen.

Later reviews and synthetic methodology papers have referenced this work and further elaborated on the reaction conditions. For instance, the use of a quaternary ammonium hydroxide catalyst, Triton B , for the cyanoethylation of phenothiazine has been documented, highlighting the evolution of the synthetic protocol over time.

Reaction Mechanism

The cyanoethylation of phenothiazine proceeds via a base-catalyzed Michael addition reaction. The mechanism can be described in the following steps:

-

Deprotonation: A base (B:) removes the acidic proton from the nitrogen atom of the phenothiazine ring, generating a phenothiazinate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The phenothiazinate anion attacks the electron-deficient β-carbon of acrylonitrile. Acrylonitrile acts as a Michael acceptor due to the electron-withdrawing nature of the nitrile group.

-

Protonation: The resulting carbanion is protonated by the conjugate acid of the base (HB) to yield the final product, 10-(2-cyanoethyl)phenothiazine.

The reaction is typically carried out in the presence of a catalytic amount of a strong base.

Caption: Mechanism of the base-catalyzed cyanoethylation of phenothiazine.

Experimental Protocols

This section provides detailed methodologies for the cyanoethylation of phenothiazine based on established procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 10-(2-cyanoethyl)phenothiazine.

An In-depth Technical Guide to the Physical Characteristics of Phenothiazine-10-propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Phenothiazine-10-propionitrile, a key intermediate in the synthesis of various phenothiazine derivatives with significant pharmacological activities. This document consolidates available data on its physical properties, outlines experimental protocols for their determination, and situates the compound within its relevant biological context through pathway and workflow diagrams.

Core Physical and Chemical Properties

This compound, with the CAS number 1698-80-2, is a solid, nitrogen- and sulfur-containing heterocyclic compound. Its core structure consists of a phenothiazine nucleus N-substituted with a propionitrile group.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂S | [1][2] |

| Molecular Weight | 252.33 g/mol | [1][2] |

| Appearance | White Solid | - |

| Melting Point | 155-157 °C | - |

| Boiling Point | Data not available; likely decomposes at high temperatures. | |

| Solubility | Slightly soluble in chloroform and methanol. | - |

| LogP (Octanol/Water Partition Coefficient) | 4.203 (Calculated) | [1] |

| LogWS (Log of Water Solubility in mol/L) | -4.54 (Calculated) | [1] |

| CAS Number | 1698-80-2 | [1][2] |

Experimental Protocols

This section details the generalized experimental methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanoethylation of phenothiazine.

Reaction: Phenothiazine + Acrylonitrile → this compound

General Procedure:

-

Reactant Preparation: Dissolve phenothiazine in a suitable solvent, such as dioxane or another inert solvent.

-

Addition of Acrylonitrile: Add acrylonitrile to the phenothiazine solution.

-

Catalyst: Introduce a basic catalyst, such as Triton B or sodium hydroxide, to facilitate the Michael addition reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash it with water, and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

General Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it gradually.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

General Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to each test tube.

-

Mixing: Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature.

-

Observation: Visually inspect the tubes for the presence of undissolved solid. The substance is classified as soluble, slightly soluble, or insoluble based on the extent of dissolution.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available from the NIST WebBook[2]. Key expected absorptions include:

-

C≡N stretch from the nitrile group, typically in the range of 2260-2220 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C-N and C-S stretching vibrations within the phenothiazine ring system.

-

Aromatic C=C bending vibrations in the fingerprint region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenothiazine rings. Two triplet signals would be expected for the two methylene groups of the propionitrile side chain.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenothiazine rings, the two methylene carbons of the propionitrile group, and a characteristic signal for the nitrile carbon (typically around 115-125 ppm).

-

-

UV-Visible (UV-Vis) Spectroscopy: Phenothiazine and its derivatives typically exhibit characteristic UV absorption bands. For this compound, one would expect to observe absorption maxima corresponding to π-π* transitions within the aromatic system[3][4].

Biological Context and Signaling Pathways

This compound serves as a versatile precursor for the synthesis of novel phenothiazine derivatives with a broad range of biological activities, including anticancer and antimicrobial effects[5].

Anticancer Activity of Phenothiazine Derivatives

Phenothiazine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation[6][7][8].

Antimicrobial Activity of Phenothiazine Derivatives

The antimicrobial properties of phenothiazine derivatives are attributed to several mechanisms, including the inhibition of bacterial efflux pumps and the generation of reactive oxygen species (ROS), leading to cell damage.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. Propionitrile - Wikipedia [en.wikipedia.org]

- 2. 2-Cyano-phenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 10H-Phenothiazine-10-propanenitrile | 1698-80-2 [chemicalbook.com]

- 4. 2-Chloro-10H-phenothiazine-10-propanenitrile | 4414-83-9 [chemicalbook.com]

- 5. This compound (CAS 1698-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Phenothiazine - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Phenothiazine-10-propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine-10-propionitrile, a derivative of the versatile phenothiazine scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its tricyclic structure, featuring a nitrogen and sulfur heteroatom, coupled with a polar propionitrile side chain, imparts a unique physicochemical profile that influences its behavior in various solvent systems. Understanding the solubility of this compound is a critical prerequisite for its application in drug design, formulation development, and organic electronics.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data for this specific derivative, this guide leverages the known solubility of the parent compound, phenothiazine, to predict its solubility profile. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data tailored to their specific needs.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both a large, nonpolar aromatic system (the phenothiazine core) and a polar functional group (the propionitrile side chain). This duality suggests a nuanced solubility behavior.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The large, hydrophobic surface area of the phenothiazine rings will favor interaction with nonpolar solvents. However, the polar nitrile group will detract from its solubility in these solvents. Therefore, moderate solubility is anticipated.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the propionitrile group. The phenothiazine core, while nonpolar, can be solvated to some extent by these solvents. Consequently, this compound is expected to exhibit good solubility in polar aprotic solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as hydrogen bond donors. While the nitrile group can accept hydrogen bonds, the overall molecule lacks strong hydrogen bond donating capabilities. The large nonpolar region will likely limit solubility in highly polar protic solvents like water.[1] Moderate solubility is expected in alcohols like ethanol.

Qualitative Solubility of Phenothiazine

As a reference point, the following table summarizes the qualitative solubility of the parent compound, phenothiazine, in various organic solvents. This can serve as a useful guide for estimating the solubility of this compound, keeping in mind the added polarity from the propionitrile group.

| Solvent Class | Solvent | Qualitative Solubility of Phenothiazine |

| Polar Protic | Water | Insoluble |

| Ethanol | Slightly soluble | |

| Polar Aprotic | Acetone | Soluble |

| Chloroform | Soluble | |

| Nonpolar | Diethyl Ether | Soluble |

| Benzene | Insoluble |

Note: This data is for the parent compound, phenothiazine, and should be used as an estimation for this compound.[1][2]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[2][3][4][5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The agitation ensures continuous mixing of the solid with the solvent.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Quantification:

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus known concentrations must be prepared first.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity and is the preferred method for complex mixtures or when high accuracy is required. A validated HPLC method with a suitable detector (e.g., UV) is necessary.[10][11][12]

Calculation of Solubility:

The solubility (S) is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

S (g/L) = Concentration of diluted sample (g/L) x Dilution Factor

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 4. who.int [who.int]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 10. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Theoretical Investigation of Phenothiazine-10-propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

Introduction

Phenothiazine and its derivatives are a cornerstone in drug discovery, exhibiting a remarkable spectrum of pharmacological activities, including antipsychotic, antihistaminic, antiemetic, and, more recently, anticancer and multidrug resistance reversal properties. The therapeutic potential of these compounds is intrinsically linked to their unique three-dimensional "butterfly" structure and their electronic properties, which allow them to interact with various biological targets.

Phenothiazine-10-propionitrile (C₁₅H₁₂N₂S, CAS No: 1698-80-2) is a key intermediate in the synthesis of more complex phenothiazine derivatives. The propionitrile moiety at the N-10 position offers a versatile handle for further chemical modifications. A thorough understanding of the molecular geometry, electronic structure, and reactivity of this core molecule is paramount for predicting its behavior and for the rational design of novel therapeutic agents.

This guide details a proposed theoretical study of this compound using state-of-the-art computational chemistry methods. It covers the recommended experimental protocols for geometry optimization, electronic property calculation, and spectroscopic analysis, and provides templates for data presentation.

Proposed Theoretical Methodology

The following sections outline a comprehensive computational workflow for the theoretical characterization of this compound. This protocol is designed to yield accurate and reliable data for comparison with experimental results and for predictive modeling.

Molecular Geometry Optimization

The first and most critical step in a theoretical study is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

-

Initial Structure: The starting geometry for the calculation can be built using standard molecular modeling software. For enhanced accuracy, the initial coordinates should be based on the known crystal structure of this compound.

-

Computational Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust choice that has been widely used for organic molecules, including other phenothiazine derivatives.

-

Basis Set: A Pople-style split-valence basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately modeling the non-bonding interactions and the electronic properties of the nitrile group.

-

Solvent Effects: To simulate a more realistic chemical environment, calculations should be performed both in the gas phase and in a solvent. The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating the effects of a solvent, such as water or ethanol.

-

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra.

Logical Workflow for Geometry Optimization

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from Phenothiazine-10-propionitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel derivatives starting from the readily available precursor, Phenothiazine-10-propionitrile. The resulting compounds, including tetrazoles, carboxylic acids, primary amines, and amides, have potential applications in various fields of drug discovery due to the diverse biological activities associated with the phenothiazine scaffold.

Introduction

Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, antiemetic, antimicrobial, anticonvulsant, and anticancer properties.[1] The unique tricyclic structure of phenothiazine allows for extensive functionalization, enabling the modulation of its biological profile. This compound is a versatile starting material that provides a three-carbon side chain at the N-10 position, which can be chemically modified to introduce various functional groups, leading to the generation of novel derivatives with potentially enhanced or novel biological activities.

This document outlines synthetic pathways for the conversion of this compound into key intermediates and final compounds, providing detailed experimental protocols and summarizing the potential biological activities of the resulting derivatives based on existing literature for structurally related compounds.

Synthetic Pathways Overview

The nitrile functionality of this compound serves as a key handle for a variety of chemical transformations. The primary synthetic routes described herein include:

-

[2+3] Cycloaddition: Conversion of the nitrile group into a tetrazole ring, a known bioisostere for carboxylic acids, often leading to compounds with anti-inflammatory and analgesic properties.

-

Hydrolysis: Transformation of the nitrile into a carboxylic acid (Phenothiazine-10-propionic acid), a crucial intermediate for the synthesis of amides and esters with potential biological activities.

-

Reduction: Conversion of the nitrile to a primary amine (Phenothiazine-10-propylamine), which can be further derivatized to explore its potential as an antimicrobial or CNS-active agent.

-

Multi-step Synthesis: A pathway involving hydrolysis, esterification, amidation, and reduction to yield more complex derivatives like Perazine.

These synthetic strategies are illustrated in the workflow diagram below.

Caption: Synthetic routes for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-(10H-Phenothiazin-10-yl)ethyl)-1H-tetrazole

This protocol describes the synthesis of a tetrazole derivative from this compound via a [2+3] cycloaddition reaction. Tetrazoles are recognized as bioisosteres of carboxylic acids and often exhibit a range of biological activities.

Materials:

-

3-(10H-phenothiazin-10-yl)propanenitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in DMF (50 mL).

-

Add sodium azide (15 mmol) and ammonium chloride (15 mmol) to the solution.

-

Heat the reaction mixture to 120-125 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the mixture to pH 2 with concentrated HCl.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 5-(2-(10H-phenothiazin-10-yl)ethyl)-1H-tetrazole.

Protocol 2: Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic Acid

This protocol details the hydrolysis of the nitrile group to a carboxylic acid. The resulting propanoic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

Materials:

-

3-(10H-phenothiazin-10-yl)propanenitrile

-

Sulfuric acid (H₂SO₄), 70% aqueous solution or Sodium Hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (for basic hydrolysis workup)

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, add 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) to 70% sulfuric acid (50 mL).

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 3-(10H-phenothiazin-10-yl)propanoic acid.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, reflux a mixture of 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) and 10% aqueous sodium hydroxide (100 mL) for 8-10 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to pH 2.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

Protocol 3: Synthesis of 3-(10H-Phenothiazin-10-yl)propan-1-amine

This protocol describes the reduction of the nitrile to a primary amine. Primary amines are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Materials:

-

3-(10H-phenothiazin-10-yl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) and Hydrogen gas (H₂)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Dilute sulfuric acid and sodium hydroxide solution for workup (LiAlH₄ reduction)

-

Ethanol (for catalytic hydrogenation)

Procedure (LiAlH₄ Reduction):

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (20 mmol) in anhydrous diethyl ether (100 mL).

-

Slowly add a solution of 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in anhydrous diethyl ether (50 mL) to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and evaporate the solvent to give the crude amine.

-

Purify the product by column chromatography or distillation under reduced pressure.

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation apparatus, dissolve 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in ethanol (100 mL).

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the catalyst through a pad of celite and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate to obtain the crude amine.

-

Purify as described above.

Protocol 4: Synthesis of N-Substituted 3-(10H-Phenothiazin-10-yl)propanamide

This protocol outlines the synthesis of an amide derivative from the corresponding carboxylic acid.

Materials:

-

3-(10H-phenothiazin-10-yl)propanoic acid

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, EDC)

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

Procedure (via Acyl Chloride):

-

In a round-bottom flask, reflux a solution of 3-(10H-phenothiazin-10-yl)propanoic acid (10 mmol) in thionyl chloride (20 mL) for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.

-

Slowly add a solution of the desired amine (12 mmol) and triethylamine (15 mmol) in DCM (20 mL).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Data

The synthesized derivatives of this compound are expected to exhibit a range of biological activities based on the known pharmacology of the phenothiazine nucleus and the introduced functional groups. The following tables summarize representative quantitative data for various phenothiazine derivatives from the literature, which can guide the biological evaluation of the newly synthesized compounds.

Table 1: Antimicrobial Activity of Phenothiazine Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Phenothiazine-sulphonamide | S. aureus | 1.0 - 3.5 | [2] |

| Phenothiazine-sulphonamide | E. coli | 1.0 - 3.5 | [2] |

| Phenothiazine-sulphonamide | S. typhi | 1.0 - 3.5 | [2] |

| Phenothiazine-sulphonamide | A. fumigatus | 1.0 - 3.5 | [2] |

| Various Phenothiazines | S. aureus | 32 - 64 | [1] |

| Various Phenothiazines | E. coli | 64 - 128 | [1] |

Table 2: Anti-inflammatory Activity of Phenothiazine Derivatives

| Compound Type | Assay | Activity (% inhibition) | Dose | Reference |

| Pyrazolinyl-thiadiazolyl-methyl-phenothiazine | Carrageenan-induced edema | 46.2 | 50 mg/kg p.o. | [3] |

| Pyrazolinyl-oxadiazolyl-methyl-phenothiazine | Carrageenan-induced edema | 48.0 | 50 mg/kg p.o. | [3] |

| Phenylbutazone (Standard) | Carrageenan-induced edema | 44.52 | 50 mg/kg p.o. | [3] |

Table 3: Anticonvulsant Activity of Phenothiazine Derivatives

| Compound Type | Seizure Model | Protection (%) | Reference |

| Thiazolidonyl-phenothiazines | Pentylenetetrazol-induced | 20 - 60 | [4] |

| Oxadiazole substituted phenothiazines | Strychnine-induced | Significant activity | |

| Phthalimide derivatives (for comparison) | MES | Up to 100 | [5] |

Signaling Pathway and Mechanism of Action

The diverse biological effects of phenothiazine derivatives stem from their interaction with multiple cellular targets. For instance, their antimicrobial activity can be attributed to the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for antibiotic resistance. The diagram below illustrates a proposed mechanism for the antibacterial action of phenothiazine derivatives.

Caption: Proposed mechanism of antibacterial action for phenothiazine derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of novel phenothiazine derivatives. The protocols provided in these application notes offer robust methods for the preparation of tetrazoles, carboxylic acids, primary amines, and amides. The anticipated biological activities of these compounds, supported by data from existing literature, make them promising candidates for further investigation in various drug discovery programs, particularly in the areas of antimicrobial, anti-inflammatory, and CNS-related research. Researchers are encouraged to utilize these protocols as a foundation for the development of new and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticonvulsant activity and selective inhibition of nicotinamide adenine dinucleotide-dependent oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyanoethylation of Phenothiazine using Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-cyanoethylation of phenothiazine to synthesize 10-(2-cyanoethyl)phenothiazine. This reaction is a crucial step in the derivatization of the phenothiazine core, a privileged scaffold in medicinal chemistry. The protocol outlines the reaction conditions, purification methods, and expected outcomes. Additionally, this note includes a summary of quantitative data and characterization details for the final product.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. Modification of the nitrogen atom at the 10-position of the phenothiazine ring is a common strategy to modulate its pharmacological profile. Cyanoethylation, the addition of a cyanoethyl group, is a versatile method for introducing a reactive handle that can be further elaborated into other functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery and development.

The reaction involves the Michael addition of the secondary amine of the phenothiazine nucleus to acrylonitrile. This process is typically base-catalyzed, with organic bases such as benzyltrimethylammonium hydroxide (Triton B) being effective in promoting the reaction.

Reaction Scheme and Mechanism

The cyanoethylation of phenothiazine proceeds via a base-catalyzed Michael addition mechanism. The basic catalyst deprotonates the nitrogen atom of the phenothiazine ring, forming a nucleophilic phenothiazine anion. This anion then attacks the β-carbon of the electrophilic acrylonitrile, followed by protonation to yield the final product, 10-(2-cyanoethyl)phenothiazine.

Caption: General scheme for the cyanoethylation of phenothiazine.

Quantitative Data Summary

While a specific literature source providing a detailed protocol with yields for the direct cyanoethylation of phenothiazine with acrylonitrile was not identified in the searches, the following table summarizes typical data that would be collected for such a reaction. The expected yield is based on similar cyanoethylation reactions of heterocyclic amines.

| Parameter | Value | Reference |

| Product Name | 10-(2-cyanoethyl)phenothiazine | NIST Chemistry WebBook[1] |

| (Phenothiazine-10-propionitrile) | ||

| CAS Number | 1698-80-2 | NIST Chemistry WebBook[1] |

| Molecular Formula | C₁₅H₁₂N₂S | NIST Chemistry WebBook[1] |

| Molecular Weight | 252.33 g/mol | NIST Chemistry WebBook[1] |

| Typical Yield | Moderate to High (expected) | General knowledge of cyanoethylation rxns |

| Physical Appearance | Solid | General knowledge |

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the cyanoethylation of heterocyclic amines using a basic catalyst.[2] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Phenothiazine

-

Acrylonitrile (freshly distilled)

-

Benzyltrimethylammonium hydroxide (Triton B), 40% solution in methanol

-

Dioxane (anhydrous)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve phenothiazine (1.0 equivalent) in anhydrous dioxane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of Triton B (e.g., 0.1 equivalents).

-

Acrylonitrile Addition: Heat the mixture to a gentle reflux. Add acrylonitrile (1.1 to 1.5 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude residue in a minimal amount of hot ethanol.

-

Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Safety Precautions:

-

Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phenothiazine and its derivatives may cause skin irritation. Avoid direct contact.

Characterization Data

Infrared (IR) Spectroscopy:

The IR spectrum of the product, 10-(2-cyanoethyl)phenothiazine, is available from the NIST Chemistry WebBook.[1] Key characteristic peaks include:

-

C≡N stretch: A sharp absorption band around 2250 cm⁻¹, indicative of the nitrile group.

-

Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H stretch: Peaks in the region of 2850-2960 cm⁻¹.

-

C-N stretch: Absorption in the fingerprint region.

-

Absence of N-H stretch: The disappearance of the N-H stretching band of the starting phenothiazine (typically around 3300-3400 cm⁻¹) confirms the N-alkylation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 10-(2-cyanoethyl)phenothiazine.

Caption: Experimental workflow for the cyanoethylation of phenothiazine.

Signaling Pathways and Logical Relationships

As this protocol describes a chemical synthesis, there are no biological signaling pathways directly involved in the reaction itself. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as depicted in the experimental workflow. The primary relationship is the chemical transformation of the phenothiazine molecule.

Caption: Logical relationship of the key chemical transformation steps.

References

Applications of Phenothiazine-10-propionitrile in Medicinal Chemistry: From Synthetic Intermediate to Bioactive Derivatives

Application Note: Phenothiazine-10-propionitrile serves as a pivotal intermediate in the synthesis of a variety of bioactive phenothiazine derivatives. While direct biological applications of this compound are not extensively documented, its true value in medicinal chemistry lies in its utility as a versatile starting material for the creation of compounds with significant therapeutic potential, including antipsychotic, anticancer, and antimicrobial agents. This document provides detailed protocols for the synthesis of bioactive molecules derived from this compound and the subsequent evaluation of their biological activities.

Synthesis of Bioactive Phenothiazine Derivatives

This compound is a key precursor for introducing a three-carbon chain at the N10 position of the phenothiazine ring, which is a common structural motif in many pharmacologically active compounds. Below are protocols for the synthesis of representative bioactive molecules starting from this compound.

Protocol 1: Synthesis of Perazine, an Antipsychotic Agent

Perazine is a piperazinyl-alkyl-phenothiazine derivative used as a neuroleptic drug. Its synthesis can be achieved from this compound through a multi-step process.

Experimental Protocol:

Step 1: Hydrolysis of this compound to 3-(10H-Phenothiazin-10-yl)propanoic acid.

-

In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(10H-Phenothiazin-10-yl)propanoic acid.

Step 2: Amidation of 3-(10H-Phenothiazin-10-yl)propanoic acid with 1-methylpiperazine.

-

Dissolve 3-(10H-Phenothiazin-10-yl)propanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add 1-methylpiperazine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the amide intermediate.

Step 3: Reduction of the amide to Perazine.

-

Dissolve the amide intermediate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) (2-3 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting suspension and extract the filtrate with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or crystallization to yield Perazine.

Biological Activity of Perazine

Perazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist[1]. Its clinical efficacy in treating psychosis is attributed to its ability to block dopaminergic neurotransmission in the mesolimbic pathway of the brain.

Quantitative Data for Perazine:

| Parameter | Value | Reference |

| Dopamine D2 Receptor Affinity (Ki) | 10-50 nM | [1] |

Signaling Pathway of Perazine

The primary mechanism of action of Perazine involves the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). This blockade interferes with the downstream signaling cascades typically activated by dopamine.

Protocol 2: Synthesis of Phenothiazine-Fused Heterocycles

This compound can be a starting point for the synthesis of various fused heterocyclic systems with potential antimicrobial and anticancer activities. The nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo cyclization reactions, or the propionitrile side chain can be modified to introduce other reactive functionalities.

Experimental Protocol: Synthesis of a Pyrido[3,2,1-kl]phenothiazine Derivative

-

Hydrolysis: Convert this compound to 3-(10H-Phenothiazin-10-yl)propanoic acid as described in Protocol 1, Step 1.

-

Cyclization: Treat the resulting propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 100-140 °C) for 1-3 hours.

-

Work-up: Pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic compound.

Biological Evaluation of Phenothiazine Derivatives

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized phenothiazine derivatives.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized phenothiazine derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for a Representative Phenothiazine-fused Heterocycle:

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 9.8 |

Note: The above data is representative and will vary depending on the specific synthesized compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized phenothiazine derivatives against various bacterial strains.

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO and make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for a Representative Phenothiazine-fused Heterocycle:

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Note: The above data is representative and will vary depending on the specific synthesized compound.

General Experimental Workflow

The development of bioactive compounds from this compound follows a logical progression from synthesis to biological evaluation.

References

Application Notes and Protocols for Phenothiazine-10-propionitrile in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the investigation of phenothiazine derivatives in anticancer drug design. It is important to note that while the core phenothiazine structure has demonstrated anticancer properties, specific data for phenothiazine-10-propionitrile regarding its cytotoxic activity, mechanism of action, and effects on signaling pathways is limited in the currently available scientific literature. Therefore, the experimental protocols and data presented below are based on established methodologies for testing phenothiazine compounds and may require optimization for this compound.

Introduction

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. Initially developed as antipsychotic medications, numerous studies have revealed their potential as anticancer agents. The proposed mechanisms for their antitumor activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. This document provides a detailed guide for researchers interested in exploring the anticancer potential of this compound.

Postulated Mechanism of Action

Based on the known activities of other phenothiazine derivatives, it is hypothesized that this compound may exert its anticancer effects through the disruption of one or more critical signaling pathways involved in cancer cell proliferation and survival. The two primary pathways often implicated in the anticancer action of phenothiazines are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]

Diagram of Postulated Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

Data Presentation: Representative Anticancer Activity of Phenothiazine Derivatives

| Phenothiazine Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Trifluoperazine | A549 (Lung Carcinoma) | MTT Assay | 1.526 | [3] |

| Thioridazine | H1299 (Lung Carcinoma) | MTT Assay | 12.895 | [4] |

| Fluphenazine | Various Cancer Cell Lines | Viability Assay | 7.04 - 23.33 | [5] |

| CWHM-974 (Novel Analog) | Various Cancer Cell Lines | Viability Assay | 1.37 - 14.03 | [5] |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | MTS Assay | 161.3 | [6] |

| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | MTS Assay | 131.7 | [6] |

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound as an anticancer agent.

Synthesis of this compound

Objective: To synthesize 10-(2-cyanoethyl)phenothiazine.

Materials:

-

Phenothiazine

-

Acrylonitrile

-

Potassium hydroxide

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve phenothiazine in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Slowly add acrylonitrile to the reaction mixture at room temperature.

-

Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated product, this compound, is collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Diagram of Cytotoxicity Assay Workflow:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound at a predetermined concentration (e.g., near the IC50 value) for a specific time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

While this compound remains a compound with underexplored potential in anticancer research, the established activities of the broader phenothiazine class provide a strong rationale for its investigation. The protocols and background information provided herein offer a solid foundation for researchers to systematically evaluate its efficacy and elucidate its mechanism of action, contributing to the development of novel anticancer therapeutics. Rigorous experimental validation is crucial to determine the specific anticancer profile of this particular derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor properties of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [New derivatives of phenothiazines with anticancer activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Screening of Phenothiazine-10-propionitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel Phenothiazine-10-propionitrile derivatives. The protocols outlined below are based on established methodologies for determining the efficacy of new chemical entities against a panel of pathogenic microorganisms.

Introduction

Phenothiazine and its derivatives have long been investigated for a wide range of pharmacological activities, including their potential as antimicrobial agents.[1][2] The core phenothiazine structure offers a versatile scaffold for chemical modification, leading to the synthesis of novel derivatives with enhanced antimicrobial properties.[3][4] this compound derivatives, a specific subclass, are of particular interest in the development of new antimicrobial drugs. Their mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for antibiotic resistance in many pathogenic bacteria.[5][6][7][8] This document details the standardized protocols for the preliminary in vitro screening of these compounds, focusing on the determination of their Minimum Inhibitory Concentration (MIC).

Data Presentation

Effective and clear presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of different this compound derivatives. The following table provides a standardized format for presenting MIC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

| Test Microorganism | Gram Stain | Derivative Code | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (e.g., ATCC 29213) | Positive | PTPN-01 | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli (e.g., ATCC 25922) | Negative | PTPN-01 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | PTPN-01 | [Insert Data] | Gentamicin | [Insert Data] |

| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | PTPN-01 | [Insert Data] | Fluconazole | [Insert Data] |

| Staphylococcus aureus (e.g., ATCC 29213) | Positive | PTPN-02 | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli (e.g., ATCC 25922) | Negative | PTPN-02 | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | PTPN-02 | [Insert Data] | Gentamicin | [Insert Data] |

| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | PTPN-02 | [Insert Data] | Fluconazole | [Insert Data] |

Experimental Protocols

The following are detailed protocols for two standard methods for antimicrobial susceptibility testing: Broth Microdilution and Agar Well Diffusion.[9][10]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-